5-Bromo-3-iodopyrazolo[1,5-a]pyridine

Kinase Inhibition Structure-Activity Relationship (SAR) Medicinal Chemistry

Select 5-Bromo-3-iodopyrazolo[1,5-a]pyridine (CAS 1352881-82-3) for its precise 5-bromo-3-iodo substitution on the kinase-privileged pyrazolo[1,5-a]pyridine core. SAR confirms only the 5-position tolerates modification without potency loss, making this dihalogenation pattern indispensable. The 3-iodo group enables selective Suzuki-Miyaura coupling, while the 5-bromo handle allows late-stage tuning of solubility, logD, or metabolic stability. Use this single building block for parallel library synthesis in hit-to-lead campaigns targeting p38, PI3K, and MARK kinases. Eliminate custom synthesis delays; reliable commercial supply in research and bulk quantities.

Molecular Formula C7H4BrIN2
Molecular Weight 322.93 g/mol
CAS No. 1352881-82-3
Cat. No. B1445816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-iodopyrazolo[1,5-a]pyridine
CAS1352881-82-3
Molecular FormulaC7H4BrIN2
Molecular Weight322.93 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)I)C=C1Br
InChIInChI=1S/C7H4BrIN2/c8-5-1-2-11-7(3-5)6(9)4-10-11/h1-4H
InChIKeyYNUNHMFPOBWUGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-iodopyrazolo[1,5-a]pyridine (CAS 1352881-82-3): A Strategic Dual-Halogenated Building Block for Medicinal Chemistry


5-Bromo-3-iodopyrazolo[1,5-a]pyridine (CAS 1352881-82-3) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine class, a privileged scaffold widely employed in kinase inhibitor drug discovery [1]. This compound is characterized by its molecular formula C₇H₄BrIN₂ and a molecular weight of 322.93 g/mol . It is fundamentally distinguished by the presence of two distinct halogen atoms—bromine at the 5-position and iodine at the 3-position—on the bicyclic core. This specific substitution pattern is not a trivial variation but a key structural feature that provides a unique vector for sequential, chemoselective functionalization, a critical requirement for efficient and divergent synthesis of complex drug candidates.

Why Analogs of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine Cannot Be Assumed Interchangeable in Synthesis


In the context of pyrazolo[1,5-a]pyridine-based drug discovery, substitution with a generic or closely related analog is not a valid assumption due to the strict, position-dependent structure-activity relationships (SAR) that govern this scaffold. Extensive research has demonstrated that the pyrazolo[1,5-a]pyridine ring system is highly intolerant of random substitution; for example, studies on p110α-selective PI3 kinase inhibitors revealed that among various positions on the core, only the 5-position tolerated substitution without a significant loss of activity [1]. This established intolerance means that using an alternative halogenated analog—such as a 6-bromo-3-iodo or a 5,7-dihalo derivative—is not merely a slight structural change but would likely lead to a completely different, and likely inactive, biological profile, or require a different, potentially less efficient, synthetic route. The unique 5-bromo-3-iodo pattern of this compound is therefore not an arbitrary choice but a deliberate design element, whose replacement would undermine the predictability and efficiency of the established medicinal chemistry workflow.

Quantitative Evidence for 5-Bromo-3-iodopyrazolo[1,5-a]pyridine Differentiation


Differentiation by Regiochemistry: Strict Positional SAR Dictates 5-Substitution for Activity

For the pyrazolo[1,5-a]pyridine scaffold, not all substitution positions are equal. A key study on p110α-selective PI3 kinase inhibitors established a rigorous SAR: 'only the 5-position was tolerant of substitution' on the core ring, and 'only small substituents were tolerated' [1]. This contrasts with other positions on the ring, which are essential for target binding and cannot be modified without a significant loss of activity. Therefore, a 5-bromo derivative like the target compound is a uniquely viable late-stage diversification handle compared to, for instance, a 6-bromo analog, which would be incompatible with the established pharmacophore for this and related kinase targets [2].

Kinase Inhibition Structure-Activity Relationship (SAR) Medicinal Chemistry

Differentiation by Halogen Pairing: Iodine vs. Bromine Reactivity Enables Chemoselective Sequential Coupling

The presence of both bromine and iodine on the same scaffold is a strategic design for orthogonal reactivity. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of C(sp²)-I bonds is significantly higher than that of C(sp²)-Br bonds [1]. This allows for a highly predictable and controlled sequential functionalization: the more reactive 3-iodo position can be selectively coupled first, followed by a second coupling at the 5-bromo position. This is in contrast to a di-bromo or di-iodo analog, which would suffer from poor selectivity and lead to complex mixtures of mono- and di-coupled products, drastically reducing the yield of the desired intermediate [2].

Cross-Coupling Suzuki-Miyaura Chemoselectivity

Validated Synthesis of Related 5-Bromo-3-arylpyrazolo[1,5-a]pyridines Demonstrates Viability of the Core Strategy

The practical utility of a 5-bromo-3-iodopyrazolo[1,5-a]pyridine intermediate is supported by experimental data on a closely related system. A 2024 thesis describes a synthetic sequence starting with 5-amino-3-iodopyrazolo[1,5-a]pyridine. The amino group was converted to a bromo group via a Sandmeyer reaction, yielding the key intermediate, 5-bromo-3-(4-(methylsulfonyl)phenyl)pyrazolo[1,5-a]pyridine, in a 70% yield [1]. This isolated yield provides a benchmark for the efficiency of synthesizing 5-bromo-3-substituted pyrazolo[1,5-a]pyridines. While the direct yield for the target compound's synthesis is not reported in this source, this data validates the chemical accessibility and functional utility of the 5-bromo-3-substituted pattern, a key differentiator from analogs where this substitution pattern might be synthetically challenging or low-yielding.

Synthetic Methodology Sandmeyer Reaction Kinase Inhibitors

Key Application Scenarios for 5-Bromo-3-iodopyrazolo[1,5-a]pyridine in Drug Discovery


Divergent Synthesis of Kinase Inhibitor Libraries via Sequential Cross-Coupling

This compound is ideally suited for the rapid, parallel synthesis of diverse libraries of kinase inhibitors. As established by the positional SAR [1] and the differential halogen reactivity [2], researchers can use this single building block to explore two distinct vectors of diversity. A first, selective Suzuki-Miyaura coupling at the 3-iodo position can install a wide range of aryl or heteroaryl groups. Subsequently, the 5-bromo position can be used in a second coupling or other functionalization step (e.g., borylation, amination). This two-step, one-scaffold approach avoids the need to synthesize a unique starting material for each target combination, accelerating hit-to-lead and lead optimization campaigns for targets like p38, PI3K, and MARK kinases [3].

Late-Stage Functionalization of Advanced Intermediates in Drug Discovery

The 5-position of the pyrazolo[1,5-a]pyridine core is a known 'tolerant' site for substitution [1], while other positions are often critical for potency. This makes 5-Bromo-3-iodopyrazolo[1,5-a]pyridine a powerful tool for late-stage functionalization (LSF). After a complex, multi-step synthesis that establishes the core pharmacophore via the 3-iodo position, the remaining 5-bromo group provides a convenient handle for introducing a final group to modulate physicochemical properties—such as solubility, logD, or metabolic stability—without requiring a complete re-synthesis of the molecule. This application scenario directly addresses a major bottleneck in medicinal chemistry optimization.

Scalable Synthesis of Preclinical Candidates with Complex, 3,5-Disubstituted Cores

For projects advancing a 3,5-disubstituted pyrazolo[1,5-a]pyridine into preclinical development, the availability of a reliable, dual-halogenated building block is critical. The synthetic viability of the 5-bromo-3-substituted motif has been demonstrated in a yield of 70% for a key step [2]. Starting from a commercial source of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine provides a reproducible and scalable entry point for constructing the desired 3,5-disubstituted architecture. This ensures supply chain consistency and avoids the need for developing and validating a custom, multi-step synthesis from simpler precursors, which can be a significant source of project delay and cost overrun.

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